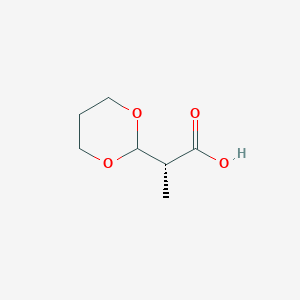
(2R)-2-(1,3-Dioxan-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(1,3-Dioxan-2-yl)propanoic acid, also known as DPA, is a chiral molecule that has gained significant attention in the field of organic chemistry due to its unique properties. This compound is used in various scientific research applications, including drug discovery and development, material science, and biochemistry.
作用机制
The mechanism of action of (2R)-2-(1,3-Dioxan-2-yl)propanoic acid is not fully understood. However, it has been proposed that (2R)-2-(1,3-Dioxan-2-yl)propanoic acid may act by inhibiting the activity of enzymes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
(2R)-2-(1,3-Dioxan-2-yl)propanoic acid has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. (2R)-2-(1,3-Dioxan-2-yl)propanoic acid has also been shown to inhibit the growth of cancer cells in vitro and in animal models.
实验室实验的优点和局限性
One of the advantages of using (2R)-2-(1,3-Dioxan-2-yl)propanoic acid in lab experiments is its chiral nature, which allows for the study of enantioselective reactions. However, one of the limitations of using (2R)-2-(1,3-Dioxan-2-yl)propanoic acid is its relatively high cost compared to other commonly used reagents.
未来方向
There are several potential future directions for research involving (2R)-2-(1,3-Dioxan-2-yl)propanoic acid. One area of interest is the development of (2R)-2-(1,3-Dioxan-2-yl)propanoic acid-based drugs for the treatment of inflammatory and neurological disorders. Additionally, further investigation into the mechanism of action of (2R)-2-(1,3-Dioxan-2-yl)propanoic acid is needed to fully understand its potential therapeutic applications. Finally, the development of more efficient and cost-effective synthetic routes for (2R)-2-(1,3-Dioxan-2-yl)propanoic acid could further expand its use in scientific research.
合成方法
(2R)-2-(1,3-Dioxan-2-yl)propanoic acid can be synthesized from commercially available starting materials through several synthetic routes. One of the most common methods involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with L-proline in the presence of a Lewis acid catalyst.
科学研究应用
(2R)-2-(1,3-Dioxan-2-yl)propanoic acid has been extensively studied for its potential use in drug discovery and development. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. (2R)-2-(1,3-Dioxan-2-yl)propanoic acid has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
(2R)-2-(1,3-dioxan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-5(6(8)9)7-10-3-2-4-11-7/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDKOZHYOKQJJX-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1OCCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1OCCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

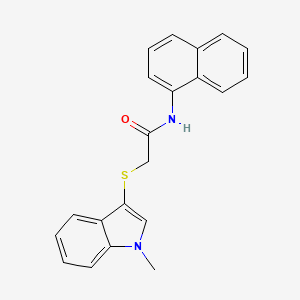
![(2E)-3-(furan-2-yl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}prop-2-enamide](/img/structure/B2457898.png)
![2-Cyano-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methylpyridine-3-sulfonamide](/img/structure/B2457899.png)


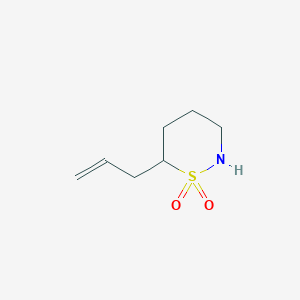
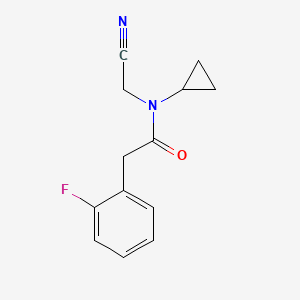
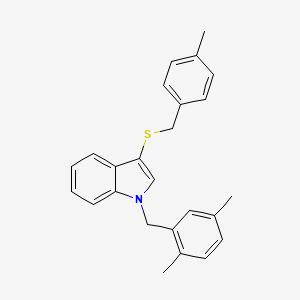
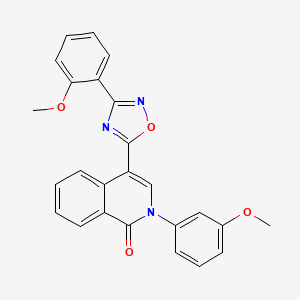

![methyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate](/img/structure/B2457910.png)
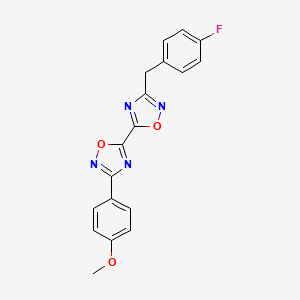

![(E)-4-(Dimethylamino)-N-methyl-N-[[1-methyl-5-(trifluoromethyl)imidazol-2-yl]methyl]but-2-enamide](/img/structure/B2457917.png)